molecular formula C10H7N3O3 B1340184 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 26033-23-8

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1340184
CAS RN: 26033-23-8
M. Wt: 217.18 g/mol
InChI Key: RSIXQGMNFIJUOU-UHFFFAOYSA-N
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Description

The compound 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the provided papers do not directly discuss 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, they provide insights into similar compounds, which can be used to infer properties and reactions of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, the synthesis of related compounds involves the use of substituted carbaldehydes and acetophenones to form chalcones, which then undergo cyclocondensation reactions with hydrazine to yield pyrazole derivatives . Although the exact synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized by these methods, and its molecular geometry has been confirmed by density functional theory (DFT) calculations . These techniques could similarly be applied to determine the molecular structure of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers describe the conversion of substituted carbaldehydes into bipyrazoles through cyclocondensation reactions . The nitro group in 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde could also influence its reactivity, potentially making it a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure. For example, the presence of substituents such as nitro groups can affect the compound's electron distribution, polarity, and overall reactivity. The papers provide data on the crystalline structure and supramolecular assembly of related compounds, which can be indicative of the solid-state properties of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde . Additionally, spectroscopic data from IR and NMR can offer insights into the functional groups present and their chemical environment .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, including 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, have been extensively synthesized and characterized. These compounds are often used as precursors for the synthesis of a variety of heterocycles. For instance, pyrazole-based D-π-A derivatives have been synthesized and characterized by various techniques including FT-IR, NMR, and mass spectroscopy. These compounds show promise in photophysical applications due to their significant hyperpolarizability and absorption properties (Lanke & Sekar, 2016).

Biological Activity

  • Pyrazole derivatives demonstrate a range of biological activities. Antimicrobial activities have been observed in various pyrazole compounds, including those derived from 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde. These compounds have shown effectiveness against bacterial strains like S. aureus, E. coli, and fungi of the genus Candida. Their antimicrobial properties make them candidates for the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).

  • The synthesis of pyrazole derivatives has also been linked to significant antioxidant and anti-inflammatory activities. Studies have shown that certain pyrazole compounds exhibit potent antioxidant activity and are promising for anti-inflammatory applications (Asian Journal of Pharmaceutical and Clinical Research, 2021).

Photophysical and Spectroscopic Studies

  • Pyrazole derivatives are also studied for their photophysical properties. The solvatochromic and single crystal studies of these compounds reveal interesting photophysical behaviors in different solvents, making them relevant for optical applications (Spectrochimica acta. Part A, 2013).

Anticancer Applications

  • Some pyrazole-tethered derivatives have shown potential in anticancer applications. For example, a pyrazole-tethered thiazolidine-2,4-dione derivative displayed significant cytotoxicity against cancerous cell lines, suggesting its potential use in cancer treatment (Journal of Biomolecular Structure and Dynamics, 2021).

Molecular Docking and In Silico Studies

  • In addition to experimental studies, in silico molecular docking studies of pyrazole derivatives have been conducted to understand their potential as inhibitors of various enzymes, further contributing to their potential in therapeutic applications (Spectrochimica acta. Part A, 2015).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. Nitrophenyl compounds can be hazardous and should be handled with care .

properties

IUPAC Name

5-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-1-3-9(4-2-7)13(15)16/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIXQGMNFIJUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
P Thangarasu, A Manikandan, S Thamaraiselvi - Bioorganic Chemistry, 2019 - Elsevier
As the global need for drugs getting increases, the necessity of novel and effective drugs are the need of the day. Pyrazoles are one of the active molecules in novel drug discovery. The …
Number of citations: 23 www.sciencedirect.com
D Visagaperumal, V Chandy - Anti-Infective Agents, 2020 - ingentaconnect.com
Background: In this study, synthesis of some novel 1-(3-(4-chlorophenylimino)-3,4- dihydroquinoxalin-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde were done by cyclization …
Number of citations: 1 www.ingentaconnect.com
ND Gaikwad, SV Patil… - Journal of Heterocyclic …, 2013 - Wiley Online Library
A series of new 1‐[4‐(2,3,4‐substituted‐phenyl) thiazol‐2‐yl]‐3‐(2,3,4‐substituted‐phenyl)‐1H‐pyrazole‐4‐carbaldehyde (4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, 4j, 4k, 4l, 4m), 4‐[4‐(4‐…
Number of citations: 39 onlinelibrary.wiley.com
KRA Abdellatif, WAA Fadaly, YAMM Elshaier… - Bioorganic …, 2018 - Elsevier
Twelve new compounds of 1,3,4-trisubstituted-pyrazole derivatives possessing two cyclooxygenase-2 (COX-2) pharmacophoric moieties (SO 2 Me or/and SO 2 NH 2 ) 11a-c, 12a-c, 13a…
Number of citations: 46 www.sciencedirect.com
P Kumari - 2018 - shodhgangotri.inflibnet.ac.in
Pyrazoles are unique in their chemical behavior among heterocyclic compounds as well as related azoles (Alam et al 2015). Pyrazole is the core structure in a number of drugs such as …
Number of citations: 2 shodhgangotri.inflibnet.ac.in
WAA Fadaly, YAMM Elshaier, MTM Nemr… - Bioorganic …, 2023 - Elsevier
Two new series of pyrazole derivatives 10a-f and 11a-f with selective COX-2 inhibition pharmacophore and oxime/nitrate moieties as NO donor moiety were designed, synthesized and …
Number of citations: 4 www.sciencedirect.com
H Hu, C Ge, L Ding, A Zhang - Molecules, 2010 - mdpi.com
A series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes 6a-i were synthesized using the Vilsmeier-Haack reagent. The structures of all the title …
Number of citations: 26 www.mdpi.com
AV Popov, VA Kobelevskaya, LI Larina… - Organic …, 2019 - arkat-usa.org
Synthesis of 1, 3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes was achieved by formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. …
Number of citations: 7 www.arkat-usa.org
R Manikannan… - Journal of Heterocyclic …, 2011 - Wiley Online Library
Differently substituted acetophenone azines on treatment with excess phosphorous oxychloride in N,N‐dimethylformamide have found to yield three products in each case. An …
Number of citations: 5 onlinelibrary.wiley.com

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